molecular formula C12H22O2 B1624063 CID 38689 CAS No. 40853-56-3

CID 38689

Cat. No.: B1624063
CAS No.: 40853-56-3
M. Wt: 198.30 g/mol
InChI Key: AOWLXZIJUIFJPM-KPKJPENVSA-N
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Description

The compound with the identifier “CID 38689” is known as fonofos. Fonofos is an organophosphorus insecticide used primarily in agriculture to control soil-dwelling pests. It is a thiophosphate ester, specifically O-ethyl S-phenyl ethylphosphonodithioate .

Properties

CAS No.

40853-56-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(Z)-5-methyl-2-propan-2-ylhex-2-enyl] acetate

InChI

InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h7,9-10H,6,8H2,1-5H3/b12-7+

InChI Key

AOWLXZIJUIFJPM-KPKJPENVSA-N

SMILES

CC(C)CC=C(COC(=O)C)C(C)C

Isomeric SMILES

CC(C)C/C=C(\COC(=O)C)/C(C)C

Canonical SMILES

CC(C)CC=C(COC(=O)C)C(C)C

Other CAS No.

40853-56-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fonofos is synthesized through the reaction of O-ethyl ethylphosphonochloridothioate with phenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the phenoxy group.

Industrial Production Methods: Industrial production of fonofos involves large-scale synthesis using the same basic reaction but optimized for yield and purity. The process includes steps for purification and quality control to ensure the final product meets agricultural standards.

Chemical Reactions Analysis

Hydrolysis Reactions

Fonofos undergoes hydrolysis under alkaline conditions, a hallmark of organophosphate esters. This reaction disrupts the thiophosphate ester bond, yielding less toxic metabolites:

Reaction Conditions Products Mechanism
Aqueous alkaline mediaDiethyl phosphate, hydrogen sulfideNucleophilic attack by OH⁻ ions
Acidic mediaSlower degradation; partial cleavageProtonation of ester oxygen

Key findings :

  • Hydrolysis rates increase with pH, with half-lives reduced by >90% in alkaline vs. neutral conditions .

  • Thiophosphate-to-phosphate conversion occurs, reducing bioactivity .

Oxidation Pathways

Oxidative metabolism dominates in biological systems, mediated primarily by cytochrome P450 enzymes:

Oxidizing Agent Primary Product Biological Impact
Cytochrome P450Fonofos oxonEnhanced acetylcholinesterase inhibition
Hydrogen peroxideSulfoxide derivativesIncreased water solubility

Research highlights :

  • Fonofos oxon is 10–100× more potent as a neurotoxin than the parent compound .

  • Sulfoxidation facilitates renal excretion but may prolong environmental persistence .

Environmental Degradation

Fonofos reacts with soil components and microbial enzymes, leading to breakdown products:

Matrix Degradation Pathway Half-Life
Aerobic soilMicrobial oxidation → CO₂ + H₂O7–14 days
Anaerobic sedimentReductive dechlorination30+ days

Critical data :

  • Photodegradation in water occurs via radical intermediates, with UV light accelerating decay .

  • Soil adsorption coefficients (Koc) range from 100–300 mL/g, indicating moderate mobility .

Thermal Decomposition

At elevated temperatures (>200°C), fonofos decomposes into volatile and hazardous byproducts:

Temperature Major Products Hazard Profile
200–300°CPhosphorus oxides, sulfur dioxideRespiratory irritants
>300°CCarbon monoxide, ethyleneFlammable, toxic gases

Safety note : Thermal breakdown necessitates controlled incineration to prevent toxic emissions .

Interaction with Biological Targets

Fonofos inhibits acetylcholinesterase (AChE) through covalent modification of the serine hydroxyl group:

\text{AChE-Ser-OH + Fonofos} \rightarrow \text{AChE-Ser-O-P(O)(OC}_2\text{H}_5\text{)_2 + \text{H}_2\text{S} \uparrow}

Kinetic parameters :

  • Inhibition constant (KiK_i): 1.2×1071.2 \times 10^{-7} M .

  • Reactivation half-life: >48 hours (irreversible binding) .

Analytical Characterization

Modern techniques for tracking fonofos reactions include:

Method Detection Limit Key Analytes
GC-MS (EI mode)0.1 ppbFonofos, oxon, sulfoxide
LC-IMS/QTOF0.5 ppbDegradation products, metabolites

Advancements :

  • Ion mobility spectrometry (IMS) collision cross-sections (CCS) for fonofos:

    • CCS (TW)=130.08A˚2[M+H]+\text{CCS (TW)} = 130.08 \, \text{Å}^2 \, [\text{M+H}]^+ .

Scientific Research Applications

Fonofos has been extensively studied for its applications in various fields:

Mechanism of Action

Fonofos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, fonofos causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular target is the active site of acetylcholinesterase, and the pathway involves the phosphorylation of the serine residue in the enzyme’s active site.

Comparison with Similar Compounds

    Parathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.

    Malathion: Also an organophosphorus insecticide, but with a broader spectrum of activity and lower toxicity to mammals.

    Chlorpyrifos: Similar in its mode of action but differs in its environmental persistence and toxicity profile.

Uniqueness: Fonofos is unique in its specific application for soil-dwelling pests and its relatively rapid degradation in the environment compared to some other organophosphorus insecticides .

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